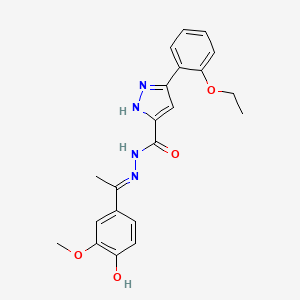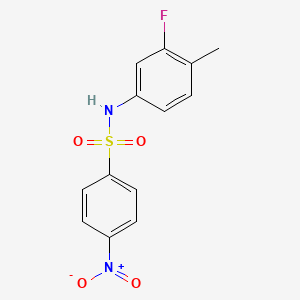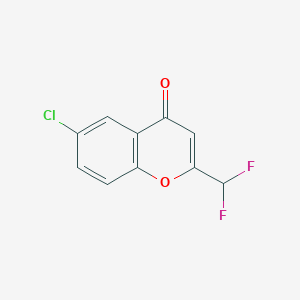
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known by its chemical formula C₁₉H₁₃FN₂O₄, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization. The specific synthetic route may vary, but it typically includes the following steps:
Acylation: Introduction of the amide functionality.
Cyclization: Formation of the quinoline ring system.
Nitration: Introduction of the nitro group.
Fluorination: Incorporation of the fluorine atom.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The fluorine atom may participate in substitution reactions.
Reduction: The quinoline ring system could be reduced to a tetrahydroquinoline.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Fluorination: Fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor).
Major Products:: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or functional group modifications.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Medicine: It may exhibit pharmacological activity due to its unique structure.
Chemistry: Researchers explore its reactivity and potential as a building block.
Biology: Investigations into its biological effects and interactions.
Industry: Possible use in materials science or drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
. These compounds share structural features but differ subtly.
Propiedades
Fórmula molecular |
C25H24FN3O4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24FN3O4/c1-14-21(24(31)28-18-10-5-4-9-17(18)26)22(15-7-6-8-16(11-15)29(32)33)23-19(27-14)12-25(2,3)13-20(23)30/h4-11,22,27H,12-13H2,1-3H3,(H,28,31) |
Clave InChI |
LOJDRMPEBFZEHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643068.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643070.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643074.png)


![8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643094.png)
![4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium](/img/structure/B11643104.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)

![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)
